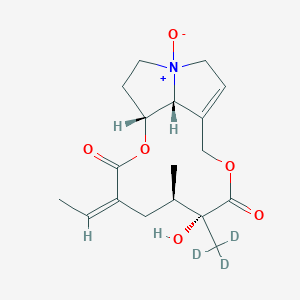
XLR11 N-(4-hydroxypentyl) metabolite-d5 (CRM)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XLR11 N-(4-hydroxypentyl) metabolite-d5 (CRM) is intended for use as an internal standard for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of XLR11, based on the known metabolism of similar compounds. The physiological properties of this compound have not been evaluated. This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Aplicaciones Científicas De Investigación
Determination in Hair Samples
- Research Context : XLR11 and its metabolites, including the N-(4-hydroxypentyl) metabolite, have been identified in hair samples. This is particularly significant as it provides evidence of synthetic cannabinoid use and helps differentiate it from passive smoke exposure (Park, Yeon, Lee, & In, 2015).
Urinary Metabolites Analysis
- Method Development : A method for detecting XLR11 N-(4-hydroxypentyl) and its analogs in urine samples has been developed, highlighting its importance in identifying the use of synthetic cannabinoids (Kul, Cucu, & Ahmad, 2020).
Detection in Human Hepatoma Cells and Human Urine
- Metabolite Identification : Studies have detected metabolites of XLR11, including the N-(4-hydroxypentyl) metabolite, in human hepatoma HepaRG cells and human urine, providing insights into the metabolic pathways of XLR11 (Kanamori et al., 2015).
First Metabolic Profile Using Human Hepatocytes
- Metabolism Analysis : The first comprehensive metabolic profile of XLR11, involving its hydroxylation and other biotransformations, was established using human hepatocytes. This research is crucial for forensic and clinical investigations of XLR11 intake (Wohlfarth et al., 2013).
Genotoxic Properties
- Toxicological Assessment : Investigations into the genotoxic properties of XLR11 revealed its DNA-damaging potential in various cell lines. This research is important for understanding the health impacts of XLR11 exposure (Ferk et al., 2016).
Synthetic Cannabinoid Metabolism
- Fungal Metabolism Study : The fungus Cunninghamella elegans was used to study the metabolism of synthetic cannabinoids, including XLR11. This novel approach aids in identifying major human metabolites for forensic analysis (Watanabe et al., 2017).
Propiedades
Nombre del producto |
XLR11 N-(4-hydroxypentyl) metabolite-d5 (CRM) |
|---|---|
Fórmula molecular |
C21H23D5FNO2 |
Peso molecular |
350.5 |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3/i5D,6D,9D,10D,13D |
Clave InChI |
MDPXVRYUGDTVIS-FOZLTFMXSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCC(O)CF)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Sinónimos |
(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



